molecular formula C17H12ClN3O3 B2698384 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-08-7

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2698384
CAS No.: 865287-08-7
M. Wt: 341.75
InChI Key: HGXFVLUIFMZCHU-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring, along with the acetyl and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    Formation of 4-chlorobenzohydrazide: This is achieved by reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.

    Cyclization to form 1,3,4-oxadiazole: The 4-chlorobenzohydrazide is then treated with acetic anhydride to induce cyclization, forming the 1,3,4-oxadiazole ring.

    Acetylation: The resulting oxadiazole compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-carboxy-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, while reduction may produce 4-ethyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the oxadiazole ring is particularly significant, as it is known to enhance the biological activity of compounds.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-acetyl-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-acetyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFVLUIFMZCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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